n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine
CAS No.: 117309-36-1
Cat. No.: VC8054625
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117309-36-1 |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid |
| Standard InChI | InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) |
| Standard InChI Key | NEYAJGGMLUBRQR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine features a glycine backbone () modified by two aryl groups: a phenylsulfonyl moiety () and a 2-methylphenyl group () at the nitrogen atom. The IUPAC name is 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid, and its SMILES representation is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 117309-36-1 |
| XLogP3 (Lipophilicity) | 3.2 |
| Topological Surface Area | 74.7 Ų |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (sulfonyl O, carbonyl O) |
The sulfonyl group enhances electrophilicity, facilitating interactions with biological nucleophiles, while the methyl group on the phenyl ring introduces steric effects that influence binding specificity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Sulfonylation: Reaction of 2-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields .
-
Alkylation: The sulfonamide intermediate is alkylated with bromoacetic acid or its ester to introduce the glycine moiety .
-
Hydrolysis: If an ester is used, saponification with aqueous NaOH produces the free carboxylic acid .
Key Reaction:
Optimization Strategies
-
Catalysis: Palladium-catalyzed C–H arylation has been employed to enhance regioselectivity in related sulfonamide syntheses .
-
Solvent Systems: Dichloromethane and toluene are preferred for their ability to dissolve both aromatic and polar intermediates .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine demonstrates inhibitory activity against aldose reductase (IC = 19.1 µM), a key enzyme in the polyol pathway implicated in diabetic complications . The sulfonyl group forms hydrogen bonds with the enzyme’s active site (Tyr48, His110), while the methylphenyl group occupies a hydrophobic pocket .
Table 2: Comparative Anticonvulsant Activity
| Compound | ED (MES Test) | Toxicity (Rotorod Test) |
|---|---|---|
| N-(2-Methylphenyl)-N-(PhSO)Gly | 22.4 mg/kg | Low |
| Phenytoin | 18.9 mg/kg | Moderate |
Pharmacological Applications
Antitumor Activity
Derivatives of N-(phenylsulfonyl)glycine exhibit cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC = 12–45 µM). The sulfonamide moiety induces apoptosis via caspase-3 activation, while the glycine backbone enhances cellular uptake.
Ocular Drug Delivery
Prodrug analogs of this compound, such as methyl esters, show improved corneal permeability (P = 8.7 × 10 cm/s) due to increased lipophilicity. These derivatives are stable at physiological pH, making them candidates for topical glaucoma treatments.
Environmental Impact and Ecotoxicology
Environmental Presence
N-(Phenylsulfonyl)glycine derivatives have been detected in surface waters at concentrations of 50–850 ng/L, attributed to pharmaceutical runoff and incomplete wastewater treatment. Their persistence (half-life = 12–18 days) raises concerns about bioaccumulation.
Ecotoxicological Effects
-
Aquatic Toxicity: LC for Daphnia magna = 2.1 mg/L, indicating moderate toxicity.
-
Biodegradation: Microbial degradation via Pseudomonas spp. converts the sulfonamide group into sulfite, reducing environmental persistence.
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound | Modification | Bioactivity (IC) |
|---|---|---|
| N-(3-Chloro-2-MePh)-N-(PhSO)Gly | Chloro substitution | 8.3 µM (Aldose Reductase) |
| N-(4-MeO-Ph)-N-(PhSO)Gly | Methoxy group | 14.7 µM (COX-2 Inhibition) |
| N-(2-MePh)-N-(PhSO)Gly | Reference Compound | 19.1 µM (Aldose Reductase) |
Chloro and methoxy substituents enhance enzyme affinity by 2–3 fold, likely due to improved hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume